molecular formula C6H13PS B14761888 1-Methyl-1lambda~5~-phosphinane-1-thione CAS No. 1661-16-1

1-Methyl-1lambda~5~-phosphinane-1-thione

Cat. No.: B14761888
CAS No.: 1661-16-1
M. Wt: 148.21 g/mol
InChI Key: BTZCTTNAKBLUAW-UHFFFAOYSA-N
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Description

1-Methyl-1lambda~5~-phosphinane-1-thione is an organophosphorus compound with the molecular formula C6H13PS. This compound is characterized by the presence of a phosphorus atom bonded to a sulfur atom, forming a thione group. It is a member of the phosphinane family, which are six-membered ring compounds containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-1lambda~5~-phosphinane-1-thione typically involves the reaction of 1-methylphosphinane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thione compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

1-Methyl-1lambda~5~-phosphinane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1lambda~5~-phosphinane-1-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-1lambda~5~-phosphinane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes related to oxidative stress.

Comparison with Similar Compounds

1-Methyl-1lambda~5~-phosphinane-1-thione can be compared with other similar compounds, such as:

    1-Methylphosphinane 1-sulfide: This compound has a similar structure but contains a sulfide group instead of a thione group.

    1-Methyl-2-Imidazolidinethione: Another thione-containing compound with different ring structure and properties

Properties

CAS No.

1661-16-1

Molecular Formula

C6H13PS

Molecular Weight

148.21 g/mol

IUPAC Name

1-methyl-1-sulfanylidene-1λ5-phosphinane

InChI

InChI=1S/C6H13PS/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3

InChI Key

BTZCTTNAKBLUAW-UHFFFAOYSA-N

Canonical SMILES

CP1(=S)CCCCC1

Origin of Product

United States

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